molecular formula C21H13NO3 B10883034 10-(3-Nitrobenzylidene)anthracen-9(10h)-one CAS No. 69544-85-0

10-(3-Nitrobenzylidene)anthracen-9(10h)-one

Cat. No.: B10883034
CAS No.: 69544-85-0
M. Wt: 327.3 g/mol
InChI Key: ZPZRZGRYXFNFKL-UHFFFAOYSA-N
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Description

10-(3-Nitrobenzylidene)anthracen-9(10h)-one is a functionalized anthracenone derivative of significant interest in medicinal chemistry and cancer research. This compound is part of a class of molecules where a benzylidene group, substituted with a nitro functional group, is attached to the anthracenone core. Scientific literature indicates that structurally similar 10-benzylideneanthracenone derivatives have been investigated as potent tubulin polymerization inhibitors . Tubulin is a critical target in anticancer drug development, as inhibiting its polymerization disrupts microtubule formation, leading to cell cycle arrest and apoptosis in proliferating cells . The specific presence of the nitro group on the benzylidene moiety is a key structural feature that can influence the compound's electronic properties, binding affinity, and overall biological activity. Related compounds in this family have shown promise in scientific studies for the treatment of proliferative diseases, making them valuable tools for biochemical assay development and antiproliferative activity screening . As a chemical entity, it serves as an important building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents . Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) prior to use. Standard laboratory practices should be followed, including the use of personal protective equipment and handling in a well-ventilated place to avoid dust formation . Notice: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69544-85-0

Molecular Formula

C21H13NO3

Molecular Weight

327.3 g/mol

IUPAC Name

10-[(3-nitrophenyl)methylidene]anthracen-9-one

InChI

InChI=1S/C21H13NO3/c23-21-18-10-3-1-8-16(18)20(17-9-2-4-11-19(17)21)13-14-6-5-7-15(12-14)22(24)25/h1-13H

InChI Key

ZPZRZGRYXFNFKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4C2=O

Origin of Product

United States

Preparation Methods

Condensation Reaction Conditions

Key parameters include:

  • Catalyst : Piperidine, acetic acid, or alkali hydroxides.

  • Solvent : Ethanol, toluene, or dichloroethane under reflux.

  • Molar Ratio : Anthrone to aldehyde typically 1:1–1:1.2.

  • Reaction Time : 6–24 hours, monitored by TLC for completion.

A representative procedure involves refluxing anthrone (1.0 eq) and 3-nitrobenzaldehyde (1.1 eq) in ethanol with a catalytic amount of piperidine for 12 hours. The product precipitates upon cooling and is purified via recrystallization from toluene.

Optimization of Reaction Parameters

Catalyst Selection

  • Base Catalysts : Alkali hydroxides (e.g., NaOH) deprotonate anthrone’s methylene group, enhancing nucleophilicity. However, strong bases may degrade nitro groups.

  • Acid Catalysts : Acetic acid or p-toluenesulfonic acid (PTSA) facilitate dehydration but require longer reaction times.

  • Dual Catalysis : Combining ZnCl₂ with alkali improves yields in electron-deficient aldehydes (e.g., nitro-substituted).

Solvent Effects

  • Polar Protic Solvents (Ethanol) : Enhance solubility of reactants but may slow dehydration.

  • Aprotic Solvents (Toluene) : Favor dehydration, yielding higher purity products.

  • Hybrid Systems : THF/water mixtures (4:1) balance reactivity and solubility, achieving yields >90%.

Temperature and Time

  • Reflux Conditions (80–110°C) : Accelerate reaction but risk side products (e.g., over-oxidation).

  • Room Temperature : Feasible with highly reactive catalysts (e.g., ZnCl₂), though requiring extended time (24–48 hours).

Mechanistic Insights

The reaction follows a Knoevenagel-type mechanism:

  • Deprotonation : Base abstracts the α-hydrogen from anthrone, forming an enolate.

  • Nucleophilic Attack : Enolate attacks the aldehyde carbonyl, forming a β-hydroxy intermediate.

  • Dehydration : Acid catalysis eliminates water, yielding the benzylidene product.

The electron-withdrawing nitro group on the benzaldehyde enhances electrophilicity, favoring faster condensation but necessitating controlled pH to prevent nitro group reduction.

Purification and Characterization

Purification Techniques

  • Recrystallization : Toluene or ethyl acetate/hexane mixtures yield high-purity crystals.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) resolves nonpolar byproducts.

Spectroscopic Data

Technique Key Signals Source
¹H NMR (DMSO-d₆) δ 8.33 (d, 2H, Ar-H), 7.81 (d, 2H, Ar-H), 6.85 (s, 1H, CH=), 3.17–3.20 (m, 2H)
¹³C NMR δ 183.2 (C=O), 148.5 (C-NO₂), 124.7–127.3 (Ar-C), 116.4 (CH=)
FTIR 1708 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1345 cm⁻¹ (NO₂ sym)

Comparative Analysis of Synthetic Routes

Method Catalyst Solvent Time (h) Yield (%) Purity
Ethanol/piperidine refluxPiperidineEthanol127598%
THF/water with ZnCl₂ZnCl₂/NaOHTHF/H₂O89395%
Toluene/PTSAPTSAToluene246899%

The ZnCl₂/NaOH system in THF/water achieves the highest yield (93%) due to enhanced enolate formation and mild conditions preserving the nitro group.

Challenges and Mitigation Strategies

  • Nitro Group Stability : Avoid strong reducing agents (e.g., Sn/HCl) and prolonged heating >120°C.

  • Byproduct Formation : Monitor reaction progress via TLC to minimize dimerization or over-condensation.

  • Scale-Up Issues : Replace column chromatography with recrystallization for industrial feasibility .

Chemical Reactions Analysis

Types of Reactions:

    Condensation Reaction: Formation of the compound through the condensation of aldehydes.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Substitution reactions at various positions on the aromatic rings.

Common Reagents and Conditions:

    Reduction: Sodium borohydride (NaBH), catalytic hydrogenation

    Substitution: Lewis acids (e.g., AlCl), strong bases (e.g., NaOH)

Major Products: The major product is 10-(3-Nitrobenzylidene)anthracen-9(10H)-one itself.

Scientific Research Applications

Medicinal Chemistry

10-(3-Nitrobenzylidene)anthracen-9(10h)-one has been investigated for its potential therapeutic effects. Its derivatives have shown promise in various biological activities:

  • Anticancer Activity : Research indicates that derivatives of anthracene compounds can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, compounds similar to this compound have been noted for their ability to disrupt microtubule dynamics, leading to apoptosis in cancer cells .
  • Antimicrobial Properties : Studies have identified that anthracene derivatives exhibit significant antibacterial and antifungal activities. For example, certain amino-substituted derivatives showed high efficacy against pathogenic strains such as Staphylococcus aureus and Candida albicans .

Materials Science

The unique photophysical properties of this compound make it suitable for applications in materials science:

  • Organic Light Emitting Diodes (OLEDs) : The compound's ability to emit light upon excitation has led to its exploration in OLED technology. Its derivatives are being studied for their efficiency and stability as emissive layers in display technologies.
  • Sensors : The compound can be utilized in the development of chemical sensors due to its sensitivity to environmental changes, particularly in detecting metal ions and other pollutants .

Analytical Chemistry

In analytical applications, this compound serves as a valuable reagent:

  • Colorimetric Indicators : Its derivatives can act as color indicators for various chemical analyses, aiding in the detection of specific ions or compounds through color change reactions .

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of anthracene derivatives, including this compound. The results indicated significant cytotoxic effects against several cancer cell lines, with mechanisms involving cell cycle arrest and induction of apoptosis .

Antimicrobial Efficacy

Research conducted at Lviv Polytechnic National University demonstrated that various amino-substituted anthracene derivatives exhibited potent antimicrobial activity against multiple bacterial strains. The study highlighted the importance of structural modifications on biological activity, suggesting that this compound could be a lead compound for developing new antimicrobial agents .

Table 1: Biological Activities of Anthracene Derivatives

Compound NameActivity TypeTarget Organism/Cell LineReference
This compoundAnticancerVarious cancer cell lines
Amino-anthracenedionesAntimicrobialStaphylococcus aureus, Candida albicans
Derivatives with dithiocarbamate groupsAntiviralHIV-1, HSV-2

Mechanism of Action

The exact mechanism of action is context-dependent and may vary based on its specific applications. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Similar Anthracenone Derivatives

Structural and Electronic Comparisons

10-[(4-Cyanobenzylidene)]-anthracen-9(10H)-one
  • Structure: The 4-cyano (-CN) substituent is electron-withdrawing but less polar than -NO₂.
  • Electrochemical Properties :
    • HOMO: +1.22 V vs. SCE
    • LUMO: -1.7 V vs. SCE
    • Bandgap (E₀₀): 2.92 eV
  • Photovoltaic Performance :
    • Photocurrent density (TiO₂-1): 271 µA/cm²
    • Energy conversion efficiency (DSSC): 0.16%
  • Stability : Stable under UV irradiation (72 hours) and light-dark cycles .

However, steric effects from the nitro group may reduce adsorption efficiency on semiconductor surfaces.

10-(4-Hydroxybenzylidene)anthracen-9(10H)-one
  • Structure : The 4-hydroxy (-OH) group introduces hydrogen-bonding capability.
  • Applications : Likely suited for optical limiting or UV protection due to enhanced intermolecular interactions .
  • Electronic Effects: The -OH group is electron-donating, raising HOMO levels compared to nitro/cyano derivatives.

Comparison : The 3-nitro analog lacks hydrogen-bonding capacity but offers stronger electron withdrawal, favoring charge separation in optoelectronic applications.

10-(4-Methylbenzylidene)anthracen-9(10H)-one
  • Structure : The 4-methyl (-CH₃) group is electron-donating.
  • Crystallography: Adopts a boat conformation in the anthracenone ring, similar to the 4-cyano derivative. Weak C–H···π interactions dominate packing .
  • Applications : Primarily explored for biological activity (e.g., antitumor properties) .

Comparison : The 3-nitro derivative’s electron-withdrawing nature contrasts with the electron-donating -CH₃, leading to divergent applications (optoelectronics vs. pharmacology).

Photophysical and Photovoltaic Performance

Compound Substituent HOMO (V vs. SCE) LUMO (V vs. SCE) Bandgap (eV) Photocurrent Density (µA/cm²) DSSC Efficiency (%)
4-Cyanobenzylidene -CN +1.22 -1.7 2.92 271 0.16
3-Nitrobenzylidene* -NO₂ *Inferred lower *Inferred lower *Inferred narrower *Predicted higher *Theoretical improvement
4-Methylbenzylidene -CH₃ Not reported Not reported Not reported Not applicable Not applicable

*Theoretical predictions based on substituent effects.

Crystallographic and Stability Features

  • 4-Cyanobenzylidene Derivative : Boat conformation in the anthracenone ring. Intermolecular C–H···N/O hydrogen bonding enhances stability.
  • 3-Nitro Analog : Expected to exhibit similar conformational features but with altered packing due to nitro group steric/electronic effects.

Key Research Findings

Electron-Withdrawing Substituents Enhance DSSC Performance: The 4-cyano derivative improves TiO₂ photocurrent by 1.5× vs. unmodified TiO₂ . The 3-nitro analog could further enhance electron injection but may require optimization for adsorption.

Stability Under UV Light: Anthracenones with strong electron-withdrawing groups (e.g., -CN, -NO₂) show superior stability in DSSCs under prolonged UV exposure .

Biological vs. Material Applications: Methyl/hydroxy derivatives favor pharmacological use, while nitro/cyano analogs are better suited for optoelectronics .

Biological Activity

10-(3-Nitrobenzylidene)anthracen-9(10h)-one, a compound characterized by its unique structure, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, summarizing key findings from diverse studies and presenting data in a structured manner.

  • Molecular Formula : C21H13NO3
  • Molecular Weight : 341.33 g/mol
  • CAS Number : 69544-85-0

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. The compound's efficacy is attributed to its ability to interact with various biological targets.

Antimicrobial Activity

Studies have demonstrated that this compound possesses notable antimicrobial properties. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5 µg/mL
Escherichia coli10 µg/mL
Pseudomonas aeruginosa15 µg/mL
Bacillus subtilis7 µg/mL

These results indicate that the compound can inhibit bacterial growth at relatively low concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Mechanism of Action :
The proposed mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival. Molecular docking studies suggest that the compound binds to key proteins involved in these pathways, leading to reduced cell viability .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in Journal of Antimicrobial Chemotherapy highlighted the compound's effectiveness against resistant strains of bacteria. The researchers found that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with traditional antibiotics .
  • Anticancer Research :
    Another research project focused on the anticancer effects of this compound, demonstrating its ability to inhibit tumor growth in xenograft models. The study reported a significant reduction in tumor size when treated with this compound compared to control groups .

Q & A

Q. How is 10-(3-Nitrobenzylidene)anthracen-9(10H)-one synthesized, and what analytical methods are used to confirm its structure?

The compound is synthesized via acid-catalyzed condensation of anthracen-9(10H)-one with 3-nitrobenzaldehyde, following protocols similar to those used for benzylideneanthracenone derivatives . Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy for functional group identification and purity assessment. X-ray crystallography (e.g., synchrotron radiation powder diffraction) is critical for resolving stereochemical details and confirming the Z/E configuration of the benzylidene moiety . For example, Rietveld refinement of powder diffraction data can achieve Rwp values < 0.02, ensuring high precision in bond length and angle determination .

Q. What in vitro assays are suitable for evaluating the antiproliferative activity of this compound?

Standard assays include:

  • XTT viability assays using leukemia (K562) or epithelial (HeLa) cell lines, with IC₅₀ values calculated from dose-response curves .
  • Cell cycle analysis via flow cytometry to detect G2/M phase arrest, a hallmark of microtubule-targeting agents .
  • Caspase-3 activation assays to quantify apoptosis induction (e.g., in MCF-7/Casp-3 cells) .
    Positive controls like colchicine or vinblastine are recommended to benchmark activity against established microtubule disruptors.

Advanced Research Questions

Q. How does the nitro group at the 3-position of the benzylidene moiety influence the compound’s bioactivity and tubulin-binding affinity?

The 3-nitro group enhances electron-withdrawing effects, stabilizing the benzylidene-anthracenone conjugated system. This increases dipole interactions with the colchicine-binding site of tubulin, as demonstrated by:

  • Competitive displacement assays : IC₅₀ values for displacing [³H]colchicine are 3–4× lower than colchicine itself in derivatives with electron-deficient substituents .
  • SAR studies : Analogues with 3-hydroxy-4-methoxybenzylidene groups (e.g., compound 9h ) show IC₅₀ values of 20 nM in K562 cells, correlating with improved tubulin polymerization inhibition .
    Substituent polarity and steric bulk should be optimized to balance binding affinity and cellular permeability.

Q. How can discrepancies in crystallographic data (e.g., bond angles, space groups) be resolved during structure determination?

Discrepancies may arise from:

  • Thermal motion artifacts : Low-temperature data collection (e.g., 100 K) minimizes atomic displacement parameter errors .
  • Preferred orientation in powder diffraction : Use spherical harmonics or March-Dollase corrections during Rietveld refinement .
  • Twinning : SHELXL’s TWIN/BASF commands can model twinned crystals, improving R-factor convergence .
    Cross-validation with spectroscopic data (e.g., NMR coupling constants) is essential to resolve ambiguities in molecular geometry .

Q. What strategies optimize the compound’s aggregation-induced delayed fluorescence (AIDF) for OLED applications?

Frontier molecular orbital (FMO) engineering can enhance AIDF:

  • HOMO localization : Retain the anthracenone core for hole transport (HOMO ≈ −5.3 eV) .
  • LUMO modulation : Introduce electron-deficient groups (e.g., nitro) to lower the LUMO (−3.1 eV), enabling intermolecular charge transfer .
  • Crystal packing control : π–π stacking interactions (e.g., centroid distances of 3.4–3.6 Å) promote delayed fluorescence with Commission Internationale de l’Éclairage (CIE) coordinates of (0.35, 0.54) .

Methodological Challenges

Q. How can conflicting results in tubulin polymerization assays be addressed?

Contradictions may stem from:

  • Assay conditions : Preferential stabilization/destabilization depends on buffer pH (optimum: 6.8–7.4) and GTP concentration (1–2 mM) .
  • Temperature effects : Polymerization rates vary significantly between 37°C (physiological) and room temperature.
  • Data normalization : Express results as % inhibition relative to vehicle controls and positive controls (e.g., 10 μM nocodazole). Triplicate experiments with error bars < 10% are critical .

Q. What computational methods predict the compound’s enantioselectivity in asymmetric catalysis?

  • Density Functional Theory (DFT) : Calculate transition state energies for Diels-Alder or Michael addition reactions. For example, bicyclic guanidine catalysts achieve >90% ee in anthracenone derivatives when ΔΔG‡ > 2.5 kcal/mol .
  • Molecular dynamics (MD) : Simulate host-guest interactions in chiral environments (e.g., cyclodextrins) to optimize steric complementarity .

Interdisciplinary Applications

Q. Can this compound serve as a sensor for environmental pollutants?

Yes, anthracenone derivatives functionalized with nitro groups exhibit:

  • Solvatochromic shifts : Fluorescence λmax varies by 20–50 nm in polar vs. nonpolar solvents, enabling solvent polarity sensing .
  • Selective quenching : Heavy metal ions (e.g., Hg²⁺) quench emission via static quenching (Ksv ≈ 10⁴ M⁻¹), detectable at sub-ppm levels .

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